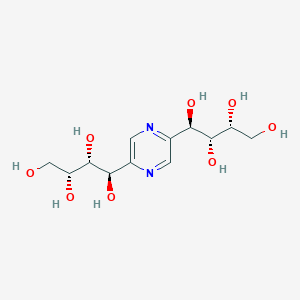
Tagatosazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tagatosazine is a natural product that belongs to the class of tetramic acid derivatives. It was first isolated from the marine bacterium Streptomyces sp. CNJ-328 in 2006. Since then, it has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tagatosazine has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Tagatosazine has been shown to reduce inflammation and bacterial infections in animal models.
Wirkmechanismus
The mechanism of action of Tagatosazine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, Tagatosazine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Tagatosazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including topoisomerase II and cyclin-dependent kinases. Additionally, Tagatosazine has been found to induce apoptosis in cancer cells and reduce inflammation and bacterial infections in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tagatosazine for lab experiments is its broad range of activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, Tagatosazine is a natural product, which makes it an attractive alternative to synthetic compounds. However, the low yield of Tagatosazine from fermentation can be a limitation for lab experiments, as it can be difficult to obtain sufficient quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on Tagatosazine. One area of focus is the development of more efficient methods for the synthesis of Tagatosazine. Additionally, researchers are exploring the potential of Tagatosazine in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of Tagatosazine is not fully understood, and future research could shed light on this aspect of the compound.
Conclusion:
Tagatosazine is a natural product that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Although the synthesis of Tagatosazine can be challenging, its broad range of activities and natural origin make it an attractive alternative to synthetic compounds. Future research on Tagatosazine could lead to the development of more efficient synthesis methods and the discovery of new applications for the compound.
Synthesemethoden
Tagatosazine can be synthesized using various methods, including fermentation, chemical synthesis, and semi-synthesis. The most common method is fermentation, which involves growing the Streptomyces sp. CNJ-328 in a suitable medium and isolating the compound using chromatography techniques. The yield of Tagatosazine from fermentation is typically low, which has led researchers to explore alternative methods such as chemical synthesis and semi-synthesis.
Eigenschaften
CAS-Nummer |
13121-64-7 |
|---|---|
Produktname |
Tagatosazine |
Molekularformel |
C12H20N2O8 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
(1R,2R,3R)-1-[5-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11+,12+/m1/s1 |
InChI-Schlüssel |
NPWQIVOYGNUVEB-JKCCIXDMSA-N |
Isomerische SMILES |
C1=C(N=CC(=N1)[C@H]([C@H]([C@@H](CO)O)O)O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
Kanonische SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
Synonyme |
2,5-bis-(D-lyxotetrahydroxybutyl)pyrazine fructosazine tagatosazine tagatosazine, (D-arabino)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



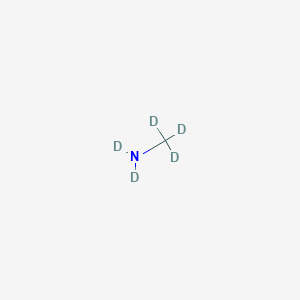
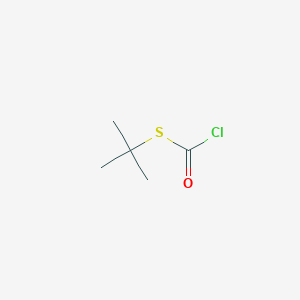
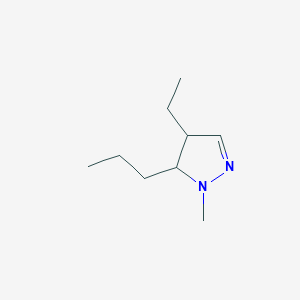

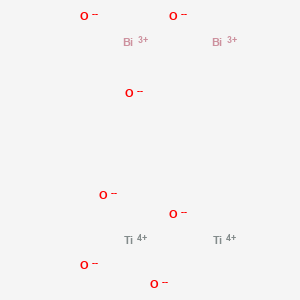
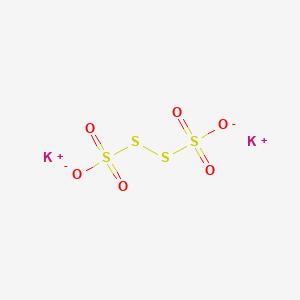
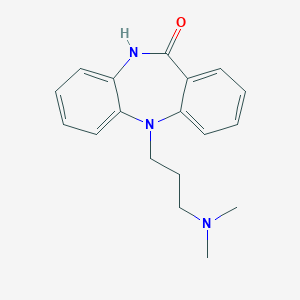
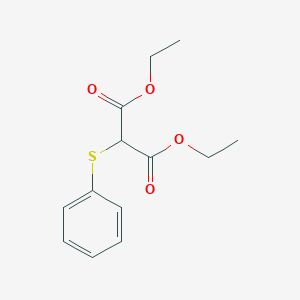
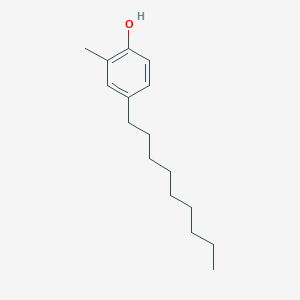
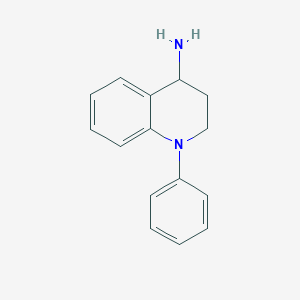
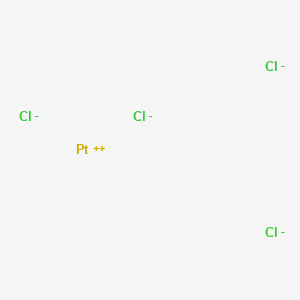

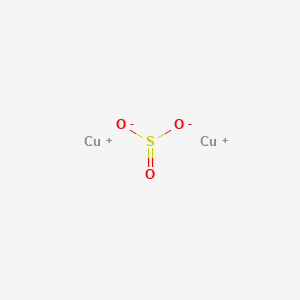
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)